molecular formula C10H8BrNO B6273338 2-bromo-4-methyl-5-phenyl-1,3-oxazole CAS No. 1593955-11-3

2-bromo-4-methyl-5-phenyl-1,3-oxazole

Cat. No. B6273338
CAS RN: 1593955-11-3
M. Wt: 238.1
InChI Key:
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Description

2-Bromo-4-methyl-5-phenyl-1,3-oxazole (BMPO) is a heterocyclic compound that has been studied for its potential use as a synthetic intermediate in pharmaceuticals, agrochemicals, and other products. BMPO is also of interest due to its potential to act as a catalyst in organic reactions. BMPO is a five-membered ring structure containing one nitrogen, one oxygen, and three carbon atoms. It is a colourless, crystalline solid that has a low solubility in water and is slightly soluble in ethanol.

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-5-phenyl-1,3-oxazole is not fully understood. However, it is believed that the nitrogen atom of the ring structure acts as a nucleophile, while the oxygen atom acts as an electrophile. This allows 2-bromo-4-methyl-5-phenyl-1,3-oxazole to act as a catalyst in organic reactions, allowing for the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-4-methyl-5-phenyl-1,3-oxazole have not been extensively studied. However, it has been suggested that 2-bromo-4-methyl-5-phenyl-1,3-oxazole may have some anti-inflammatory and antioxidant properties. It has also been suggested that 2-bromo-4-methyl-5-phenyl-1,3-oxazole may have some cytotoxic effects on certain types of cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-bromo-4-methyl-5-phenyl-1,3-oxazole in lab experiments is its low cost and ease of synthesis. Additionally, 2-bromo-4-methyl-5-phenyl-1,3-oxazole is relatively stable and has a low solubility in water, making it easy to use in a variety of experiments. However, 2-bromo-4-methyl-5-phenyl-1,3-oxazole is also toxic and can be irritating to the skin and eyes, so proper safety precautions should be taken when handling it.

Future Directions

For the study of 2-bromo-4-methyl-5-phenyl-1,3-oxazole include further investigation into its potential applications in pharmaceuticals, agrochemicals, and other products. Additionally, further research into its mechanism of action and biochemical and physiological effects is needed. Additionally, further research into the safety and toxicity of 2-bromo-4-methyl-5-phenyl-1,3-oxazole is needed in order to determine its potential for use in various applications. Finally, further research into the use of 2-bromo-4-methyl-5-phenyl-1,3-oxazole as a catalyst in organic reactions is needed in order to better understand its potential applications.

Synthesis Methods

2-bromo-4-methyl-5-phenyl-1,3-oxazole can be synthesized in a two-step process. The first step involves the reaction of 4-bromo-2-methyl-5-phenyl-1,3-oxazole with a base such as potassium hydroxide or sodium hydroxide. This reaction produces the desired 2-bromo-4-methyl-5-phenyl-1,3-oxazole along with a by-product, 4-bromo-2-methyl-5-phenyl-1,3-oxazolidine. The second step involves the reaction of 2-bromo-4-methyl-5-phenyl-1,3-oxazole with a strong acid, such as hydrochloric acid, to produce the desired product.

Scientific Research Applications

2-bromo-4-methyl-5-phenyl-1,3-oxazole has been studied for its potential use in a variety of scientific applications. It has been used as a model compound to study the mechanism of action of certain catalysts, such as palladium-catalyzed reactions. It has also been studied as a potential intermediate in the synthesis of pharmaceuticals, agrochemicals, and other products. 2-bromo-4-methyl-5-phenyl-1,3-oxazole has also been used as a ligand in coordination chemistry, as well as a reagent in organic reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-methyl-5-phenyl-1,3-oxazole involves the bromination of 4-methyl-5-phenyl-1,3-oxazole followed by the methylation of the resulting product.", "Starting Materials": [ "4-methyl-5-phenyl-1,3-oxazole", "Bromine", "Sodium hydroxide", "Methyl iodide", "Potassium carbonate", "Acetone", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of 4-methyl-5-phenyl-1,3-oxazole", "4-methyl-5-phenyl-1,3-oxazole is dissolved in acetone and cooled to 0°C. Bromine is added dropwise to the solution with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.", "Step 2: Workup of the Bromination Reaction", "The reaction mixture is poured into a solution of sodium hydroxide and extracted with diethyl ether. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield 2-bromo-4-methyl-5-phenyl-1,3-oxazole.", "Step 3: Methylation of 2-bromo-4-methyl-5-phenyl-1,3-oxazole", "2-bromo-4-methyl-5-phenyl-1,3-oxazole is dissolved in acetone and potassium carbonate is added. Methyl iodide is then added dropwise to the solution with stirring. The reaction mixture is stirred for an additional 2 hours.", "Step 4: Workup of the Methylation Reaction", "The reaction mixture is poured into water and extracted with diethyl ether. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the final product, 2-bromo-4-methyl-5-phenyl-1,3-oxazole." ] }

CAS RN

1593955-11-3

Product Name

2-bromo-4-methyl-5-phenyl-1,3-oxazole

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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